(R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
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Overview
Description
®-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a dihydrooxazole ring, a phenanthroline moiety, and a tert-butyl group, which together contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This step often involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Phenanthroline Moiety: The phenanthroline group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a phenanthroline derivative and a suitable coupling partner.
Addition of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of ®-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthroline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dihydrooxazole ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under conditions that favor substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline N-oxides, while reduction could produce more saturated dihydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is used as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it valuable in catalysis and materials science.
Biology
The compound’s chiral nature and ability to interact with biological molecules have led to its exploration in biochemical research. It can serve as a probe for studying enzyme mechanisms and as a building block for designing bioactive molecules.
Medicine
In medicinal chemistry, ®-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is investigated for its potential therapeutic properties. Its interactions with metal ions and biological targets suggest possible applications in drug development.
Industry
Industrially, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for large-scale applications.
Mechanism of Action
The mechanism by which ®-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole exerts its effects involves its interaction with metal ions and biological molecules. The phenanthroline moiety can chelate metal ions, forming stable complexes that can participate in catalytic cycles. The dihydrooxazole ring and tert-butyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrothiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
®-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydroimidazole: Contains an imidazole ring instead of an oxazole ring.
®-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydropyrazole: Features a pyrazole ring in place of the oxazole ring.
Uniqueness
What sets ®-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole apart from these similar compounds is its specific combination of the oxazole ring, phenanthroline moiety, and tert-butyl group. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in certain applications, such as coordination chemistry and catalysis.
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-19(2,3)15-11-23-18(22-15)14-9-8-13-7-6-12-5-4-10-20-16(12)17(13)21-14/h4-10,15H,11H2,1-3H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKODZQDWPIJAL-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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